(E)-Resveratroloside is primarily sourced from plants that produce resveratrol. It can also be synthesized enzymatically using specific glycosyltransferases or through chemical methods that involve the modification of resveratrol with sugar moieties.
Chemically, (E)-Resveratroloside belongs to the class of stilbenes and is categorized as a glycoside due to the presence of a sugar moiety attached to the resveratrol backbone. Its systematic name reflects its structure, which includes the characteristic trans configuration of the double bond in the resveratrol part.
The synthesis of (E)-Resveratroloside can be achieved through various methods:
For enzymatic synthesis, reaction conditions often include:
High-performance liquid chromatography (HPLC) is frequently employed to monitor the reaction progress and quantify product formation .
The molecular structure of (E)-Resveratroloside consists of a resveratrol backbone with a sugar moiety attached via a glycosidic bond. The structural formula can be represented as follows:
The molecular weight of (E)-Resveratroloside is approximately 432.41 g/mol. Its structural features include:
(E)-Resveratroloside can undergo various chemical reactions typical for glycosides, including hydrolysis under acidic or enzymatic conditions, which can release free resveratrol and sugar components.
The biological activities of (E)-Resveratroloside are primarily attributed to its ability to modulate various signaling pathways involved in inflammation and cancer progression. It acts as an antioxidant by scavenging free radicals and may enhance cellular defense mechanisms against oxidative stress.
Studies indicate that (E)-Resveratroloside exhibits similar but potentially enhanced effects compared to resveratrol alone due to improved solubility and bioavailability, allowing for better absorption in biological systems .
Relevant data from studies indicate that (E)-Resveratroloside maintains antioxidant activity comparable to that of its aglycone counterpart .
(E)-Resveratroloside is primarily studied for its potential health benefits in areas such as:
Research continues into its applications in nutraceuticals and pharmaceuticals, leveraging its enhanced properties over non-glycosylated forms .
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